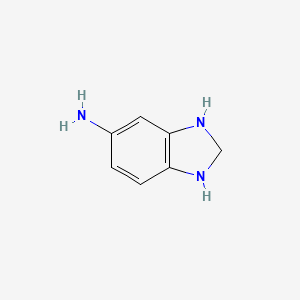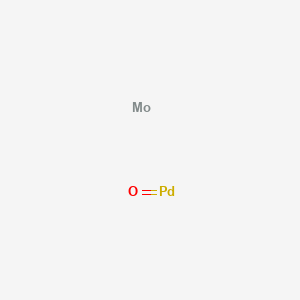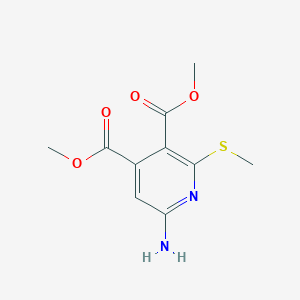
3,3'-(Ethane-1,2-diyl)bis(2,7-dimethyl-1H-indene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Ethane-1,2-diyl)bis(2,7-dimethyl-1H-indene) is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of two indene units connected by an ethane-1,2-diyl bridge, with methyl groups at the 2 and 7 positions of each indene unit.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Ethane-1,2-diyl)bis(2,7-dimethyl-1H-indene) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,7-dimethyl-1H-indene.
Formation of the Ethane-1,2-diyl Bridge: The two indene units are then connected via an ethane-1,2-diyl bridge. This can be achieved through a coupling reaction, often using a suitable catalyst and reaction conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance the reaction efficiency.
Reaction Conditions: Control of temperature, pressure, and reaction time to maximize the yield.
Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(Ethane-1,2-diyl)bis(2,7-dimethyl-1H-indene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the indene units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of diketones or dicarboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Introduction of halogen or alkyl groups.
Wissenschaftliche Forschungsanwendungen
3,3’-(Ethane-1,2-diyl)bis(2,7-dimethyl-1H-indene) has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3’-(Ethane-1,2-diyl)bis(2,7-dimethyl-1H-indene) involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors or enzymes in biological systems.
Modulation of Pathways: Influence on biochemical pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-(Butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazol-3-ium) dibromide: A compound with a similar structure but different functional groups and properties.
(E)-5,5’-(Ethene-1,2-diyl)bis(1H-tetrazol-1-ol): Another compound with a similar ethane-1,2-diyl bridge but different ring systems.
Uniqueness
3,3’-(Ethane-1,2-diyl)bis(2,7-dimethyl-1H-indene) is unique due to its specific indene structure and the presence of methyl groups at the 2 and 7 positions. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
161138-51-8 |
|---|---|
Molekularformel |
C24H26 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
3-[2-(2,4-dimethyl-3H-inden-1-yl)ethyl]-2,7-dimethyl-1H-indene |
InChI |
InChI=1S/C24H26/c1-15-7-5-9-21-19(17(3)13-23(15)21)11-12-20-18(4)14-24-16(2)8-6-10-22(20)24/h5-10H,11-14H2,1-4H3 |
InChI-Schlüssel |
UQHOKNGETXAUCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC(=C2C1)C)CCC3=C(CC4=C(C=CC=C43)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-5-{[2-(nitromethylidene)piperidin-3-yl]oxy}pyridine](/img/structure/B14259947.png)
![(4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate](/img/structure/B14259952.png)
![N,N'-[2,1,3-Benzothiadiazole-4,7-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14259956.png)







![{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride](/img/structure/B14259993.png)

![Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)-](/img/structure/B14259998.png)

